molecular formula C21H27F3N2O3 B11626277 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone

Cat. No.: B11626277
M. Wt: 412.4 g/mol
InChI Key: GZENOVQNLPSYSM-UHFFFAOYSA-N
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Description

6F6CMA , is a fascinating molecule with a complex structure. Let’s break it down:

    Chemical Formula: CHFON

    IUPAC Name: 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an organic halide or pseudohalide in the presence of a palladium catalyst. The resulting product contains the desired carbon–carbon bond .

Industrial Production: While specific industrial methods may vary, the synthesis typically follows similar principles. Researchers optimize reaction conditions, reagent selection, and purification steps to achieve high yields.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or carbonyl derivatives.

    Reduction: Reduction processes may yield corresponding alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, replacing one of the fluorine atoms.

    Common Reagents: Boron-based reagents (e.g., boronic acids) are essential for Suzuki–Miyaura coupling.

    Major Products: The specific products depend on reaction conditions and substituents. For example, coupling with aryl halides can yield biaryl compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s boron-containing moiety makes it valuable in transition metal-catalyzed reactions.

    Materials Science: It could serve as a building block for functional materials.

Biology and Medicine:

    Drug Discovery: Researchers explore its potential as a scaffold for drug development.

    Biological Activity: Investigate its effects on cellular processes.

Industry:

    Fine Chemicals: Used in specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related molecules with similar functional groups or structural motifs. Its uniqueness lies in the combination of the cyclohexyl, hydroxy, and trifluoromethyl substituents.

Properties

Molecular Formula

C21H27F3N2O3

Molecular Weight

412.4 g/mol

IUPAC Name

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone

InChI

InChI=1S/C21H27F3N2O3/c1-13-9-14(2)19(15(3)10-13)29-12-18(27)26-20(28,21(22,23)24)11-17(25-26)16-7-5-4-6-8-16/h9-10,16,28H,4-8,11-12H2,1-3H3

InChI Key

GZENOVQNLPSYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N2C(CC(=N2)C3CCCCC3)(C(F)(F)F)O)C

Origin of Product

United States

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